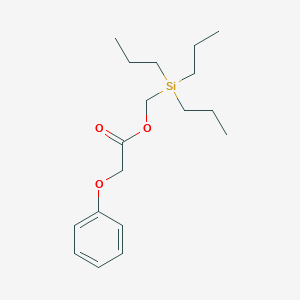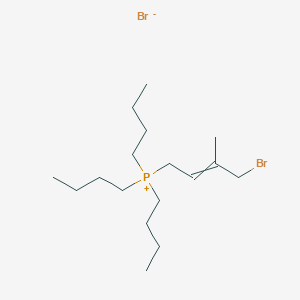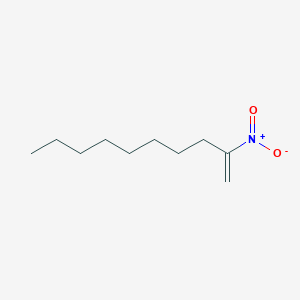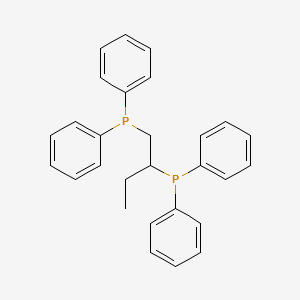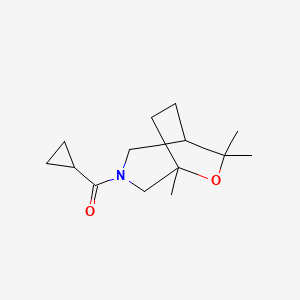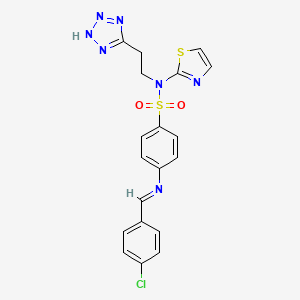
Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group, a chlorophenyl group, a tetrazole ring, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of the Benzenesulfonamide Core: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a involving an azide and a nitrile.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of thiazole sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar structures but different substituents on the benzenesulfonamide core.
Tetrazole Derivatives: Compounds containing the tetrazole ring but with different substituents.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Uniqueness
Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- is unique due to the combination of the benzenesulfonamide, chlorophenyl, tetrazole, and thiazole groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
78311-69-0 |
|---|---|
Fórmula molecular |
C19H16ClN7O2S2 |
Peso molecular |
474.0 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methylideneamino]-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H16ClN7O2S2/c20-15-3-1-14(2-4-15)13-22-16-5-7-17(8-6-16)31(28,29)27(19-21-10-12-30-19)11-9-18-23-25-26-24-18/h1-8,10,12-13H,9,11H2,(H,23,24,25,26) |
Clave InChI |
BDNFQIDPWGWIIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


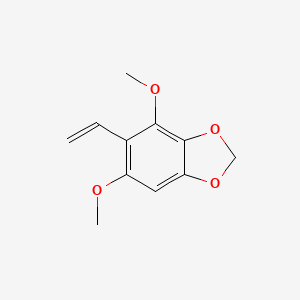
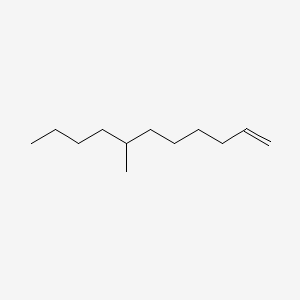
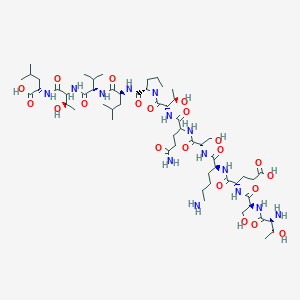
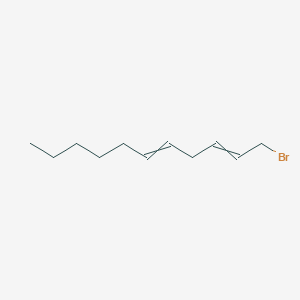
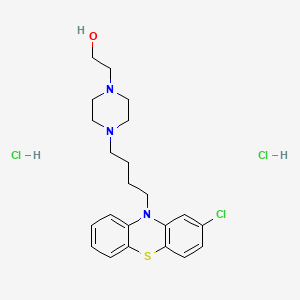
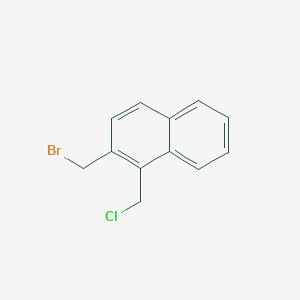
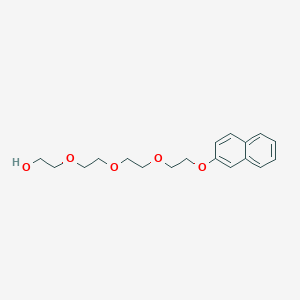
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
